molecular formula C10H10Cr 10* B072048 Bis(cyclopentadienyl)chromium(II) CAS No. 1271-24-5

Bis(cyclopentadienyl)chromium(II)

Cat. No. B072048
CAS RN: 1271-24-5
M. Wt: 182.18 g/mol
InChI Key: TYYBBNOTQFVVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(cyclopentadienyl)chromium(II) and related complexes often involves metal atom ligand vapor cocondensation techniques. Such methods have been applied to create bis(η6-arene)chromium complexes, showcasing the adaptability of chromium to form stable structures with cyclopentadienyl ligands through specific synthetic routes (Elschenbroich et al., 1986).

Molecular Structure Analysis

The crystal and molecular structures of bis(cyclopentadienyl)chromium(II) derivatives have been studied extensively. For example, the structural details of bis(cyclopentadienyldicarbonylchromium) have been elucidated through X-ray diffraction, revealing triclinic systems and highlighting the bond distances and angles critical to understanding the configuration of these complexes (Curtis & Butler, 1978).

Scientific Research Applications

Method of Application

  • Stereoselective pinacol-type cross-coupling reactions
  • Thermal homo-polymerization and co-polymerization reactions
  • Nozaki-Hiyama-Kishi reactions (additions of organic halides to aldehydes)

Doping Agent in Semiconductor Fabrication

Bis(cyclopentadienyl)chromium(II) has been used as a doping agent in the fabrication of p-type hexagonal boron nitride thin films .

Method of Application

The compound was introduced as a doping gas in a halide vapor phase epitaxy system .

Results or Outcomes

The doped hexagonal boron nitride (hBN) films showed a considerable reduction in resistivity by 8 orders of magnitude. At room temperature, the doped hBN films exhibited a free hole concentration of ∼10^15 cm^−3 and a resistivity of about 1000 Ω cm .

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

chromium(2+);cyclopenta-1,3-diene
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InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
Source PubChem
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InChI Key

TYYBBNOTQFVVKN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]
Source PubChem
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Molecular Formula

C10H10Cr
Record name BIS(CYCLOPENTADIENYL)CHROMIUM
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DSSTOX Substance ID

DTXSID7024615
Record name Bis(cyclopentadiene)chromium(II)
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Molecular Weight

182.18 g/mol
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Physical Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)
Record name BIS(CYCLOPENTADIENYL)CHROMIUM
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Boiling Point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)
Record name BIS(CYCLOPENTADIENYL)CHROMIUM
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Solubility

Decomposes (NTP, 1992)
Record name BIS(CYCLOPENTADIENYL)CHROMIUM
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Product Name

Chromocene

CAS RN

1271-24-5
Record name BIS(CYCLOPENTADIENYL)CHROMIUM
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Record name Chromocene
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Record name Chromocene
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Record name Bis(cyclopentadiene)chromium(II)
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Record name Bis(η5-cyclopenta-2,4-dien-1-yl)chromium
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Record name CHROMOCENE
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Melting Point

343 °F (NTP, 1992)
Record name BIS(CYCLOPENTADIENYL)CHROMIUM
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Synthesis routes and methods

Procedure details

Four olefin polymerization catalyst samples were then prepared by slurrying 0.4 gram portions of each of the activated silica supports made as in the preceeding paragraph with 20 mg. portions of bis(cyclopentadienyl)chromium [II] (chromocene) in about 100 ml. of n-hexane. The slurries were stirred for about 30 minutes to allow the chromium compound to deposit on the activated supports. Control A was prepared as in the preceeding paragraph from silica treated as in A but without adding any (NH4)2SiF6.
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
(NH4)2SiF6
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)chromium(II)
Reactant of Route 2
Bis(cyclopentadienyl)chromium(II)
Reactant of Route 3
Bis(cyclopentadienyl)chromium(II)
Reactant of Route 4
Bis(cyclopentadienyl)chromium(II)
Reactant of Route 5
Bis(cyclopentadienyl)chromium(II)
Reactant of Route 6
Bis(cyclopentadienyl)chromium(II)

Citations

For This Compound
38
Citations
X He, M Trudeau, D Antonelli - Chemistry of materials, 2001 - ACS Publications
New composites of mesoporous niobium oxide with mixed oxidation state bis(cyclopentadienyl)vanadium and -chromium phases in the pores were synthesized and characterized by X-…
Number of citations: 17 pubs.acs.org
R Zhao, J Ma, H Zhang, J Huang - Molecules, 2017 - mdpi.com
A series of constrained geometry O-functionalized cyclopentadienylchromium complexes (1–6) and a S-functionalized cyclopentadienylchromium complex (7) were first synthesized, …
Number of citations: 6 www.mdpi.com
J Scheirs, SW Bigger… - Journal of Polymer …, 1992 - Wiley Online Library
The thermo‐oxidative stability of high‐density polyethylene (HDPE) prepared by silica supported Ziegler‐Natta, bis(triphenylsilyl)chromate and bis(cyclopentadienyl)‐chromium(II) …
Number of citations: 26 onlinelibrary.wiley.com
M Brynda, L Gagliardi, PO Widmark… - Angewandte …, 2006 - Wiley Online Library
The recent report of a stable, crystalline compound with a quintuply bonded chromium–chromium core [1] may reopen the debate on the nature of the multiple bonds between transition …
Number of citations: 317 onlinelibrary.wiley.com
M Morán, V Fernández - Journal of Organometallic Chemistry, 1979 - Elsevier
The complexes (η-C 5 H 5 ) 2 Ti(CO) 2 and (η-C 5 H 5 ) 2 M, (M = V, Cr) react with (SeCN) 2 to give the isoselenocyanide complexes (η-C 5 H 5 ) 2 M(NCSe) 2 , (M = Ti, V, Cr), but with X(…
Number of citations: 3 www.sciencedirect.com
FA Cotton, GW Rice - Inorganica Chimica Acta, 1978 - Elsevier
The reaction of dicyclopentodienylchromium, (η 5 -C 5 H 5 ) 2 Cr, with CF 3 COOH leads to various products. among which we have identified the compound [C 5 H 5 ) 2 (CF 3 CO 2 ) 6 …
Number of citations: 12 www.sciencedirect.com
X He - 2002 - scholar.uwindsor.ca
Herein I report the synthesis of a new family of organometallic reduced mesoporous niobium oxide composites with mixed oxidation-state organometallic nanowires in the pores and …
Number of citations: 5 scholar.uwindsor.ca
R Sneeden - 2012 - books.google.com
Organochromium Compounds is a three-chapter text that covers the major developments in the preparation, characterization, and reaction of the five main classes of organochromium …
Number of citations: 129 books.google.com
MK Carter - academia.edu
Semi-empirical molecular orbital computations were conducted, employing the MOPAC program, for polymerization of ethylene on a model two-layer dichromium silicate catalyst of 40 …
Number of citations: 0 www.academia.edu
X He, M Trudeau, D Antonelli - Inorganic Chemistry, 2001 - ACS Publications
The first bis(benzene) vanadium mesoporous niobium oxide composite was synthesized and characterized. The XRD pattern of this material shows a peak (100) centered at 45 Å, …
Number of citations: 17 pubs.acs.org

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